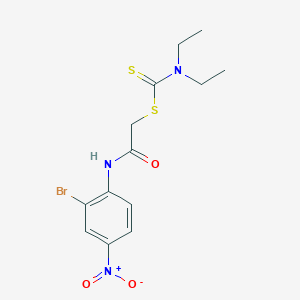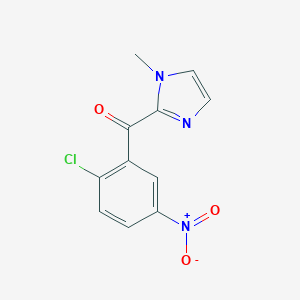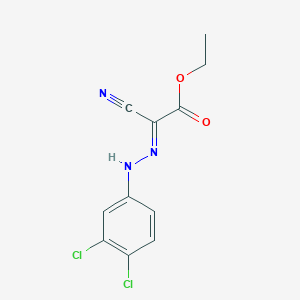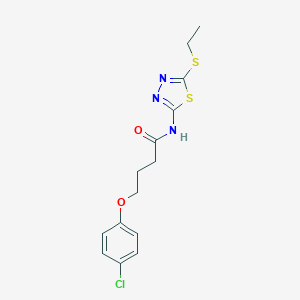![molecular formula C11H12N2S2 B255443 4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B255443.png)
4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential for use in various fields of research.
Mécanisme D'action
The mechanism of action of 4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine has potent anti-cancer activity, as well as anti-inflammatory effects. Additionally, this compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for further development as a cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine. One area of research is to further investigate its mechanism of action, which may lead to the development of more effective cancer treatments. Additionally, more studies are needed to determine the potential applications of this compound in other areas of scientific research, such as inflammation and immunology. Finally, further research is needed to optimize the synthesis method of 4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine to improve its purity and yield.
Conclusion
In conclusion, 4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine is a promising compound with potential applications in various fields of scientific research. Its potent anti-cancer activity and minimal toxicity in normal cells make it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method for use in lab experiments.
Méthodes De Synthèse
The synthesis of 4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine involves the reaction of 2,4-dimethyl-5-thiocyanato-6-(2-propenyl)pyrimidine with sodium methoxide in methanol. The resulting compound is then treated with hydrochloric acid to yield the final product. This method has been reported to yield high purity and good yields of 4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine.
Applications De Recherche Scientifique
4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Other potential applications of this compound include its use as an anti-inflammatory agent and as a tool for studying the role of thieno[2,3-d]pyrimidines in biological systems.
Propriétés
Nom du produit |
4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine |
|---|---|
Formule moléculaire |
C11H12N2S2 |
Poids moléculaire |
236.4 g/mol |
Nom IUPAC |
5,6-dimethyl-4-prop-2-enylsulfanylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H12N2S2/c1-4-5-14-10-9-7(2)8(3)15-11(9)13-6-12-10/h4,6H,1,5H2,2-3H3 |
Clé InChI |
QZNSWPLVOZVRTB-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC=C)C |
SMILES canonique |
CC1=C(SC2=C1C(=NC=N2)SCC=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B255364.png)




![3-N-benzyl-7-methyl-5-oxo-2-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B255382.png)
![7-[3-(2,6-Dimethylmorpholin-4-yl)-2-hydroxypropoxy]-3-(3,5-dimethylphenoxy)chromen-4-one](/img/structure/B255383.png)
![8-(trifluoromethyl)-2,3-dihydro-1H-[1,4]oxazepino[6,5-c]quinolin-5-one](/img/structure/B255384.png)



![2-{[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}-N-(2-phenylethyl)acetamide](/img/structure/B255390.png)